molecular formula C13H15NO3 B2666406 Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1255099-53-6

Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No. B2666406
CAS RN: 1255099-53-6
M. Wt: 233.267
InChI Key: YZHMURXJGAUNBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate is a chemical compound with the CAS Number: 1255099-53-6 . It has a molecular weight of 233.27 and its IUPAC name is benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate . The compound is usually stored at 0-8°C and appears as a light-yellow oil .


Synthesis Analysis

The synthesis of Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate involves several steps. It starts with dissolving benzyl 6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate in methanol. Formaldehyde is then added to the solution and stirred at room temperature for 24 hours. Sodium borohydride is added to the reaction mixture and stirred for an additional 24 hours. The reaction is quenched with hydrochloric acid and the product is extracted with diethyl ether. The organic layer is washed with sodium hydroxide solution and dried over anhydrous magnesium sulfate. The solution is concentrated under reduced pressure to obtain Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate as a white solid.


Molecular Structure Analysis

The InChI code for Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate is 1S/C13H15NO3/c15-12-10-6-14(7-11(10)12)13(16)17-8-9-4-2-1-3-5-9/h1-5,10-12,15H,6-8H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate is a light-yellow oil . It has a molecular weight of 233.27 and is usually stored at 0-8°C .

Scientific Research Applications

T-Type Calcium Channel Inhibitors

A series of compounds, including derivatives of Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate, were designed and synthesized as inhibitors of T-type calcium channels. These compounds demonstrated potent and selective inhibition, showing promise for the treatment of neuropathic pain. Among them, certain derivatives exhibited significant in vitro efficacy and neuropathic pain alleviation in rat models, highlighting their potential in pharmacological applications (Kim & Nam, 2016).

Synthesis and Cycloaddition Reactions

Research on Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate has also focused on its synthesis and participation in cycloaddition reactions. One study described the hydroxylation of 1-azabicyclo(4.1.0)hept-3-enes formed by Diels-Alder reactions with Benzyl 2H-azirine-3-carboxylate, showcasing the chemical versatility and reactivity of these compounds (Bickley, Gilchrist, & Mendonça, 2002).

Constrained Analogues for Pharmaceutical Use

Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate and its analogues have been utilized as building blocks for creating constrained analogues of pharmaceutical compounds. These constrained structures are of interest due to their potential for improved pharmacokinetic properties and specificity in drug design. For instance, research has provided new access to Piperidino-Cyclopiperidinecarboxamides, offering insights into their synthesis and potential applications in medicinal chemistry (Vilsmaier et al., 1996).

Bicyclic β-Lactams Synthesis

The synthesis of bicyclic β-lactams and their conversion into methyl cis-3-aminotetrahydrofuran-2-carboxylates has been explored, utilizing Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate derivatives. These studies highlight the compound's utility in generating novel bicyclic structures, which are valuable in the development of new therapeutic agents (Mollet, D’hooghe, & Kimpe, 2012).

Antimalarial and Antimycobacterium Activities

Derivatives of Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate have been synthesized and evaluated for their antimalarial activities against P. falciparum and antimycobacterium properties. These studies contribute to the search for new antimalarial and antimicrobial agents, showcasing the compound's potential in addressing global health challenges (Ningsanont et al., 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, indicating that it is harmful if swallowed . The precautionary statements include P264 (wash hands and skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed, call a poison center or doctor if you feel unwell), P330 (rinse mouth), and P501 (dispose of contents/container in accordance with local regulations) .

properties

IUPAC Name

benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12-10-6-14(7-11(10)12)13(16)17-8-9-4-2-1-3-5-9/h1-5,10-12,15H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHMURXJGAUNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2O)CN1C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.